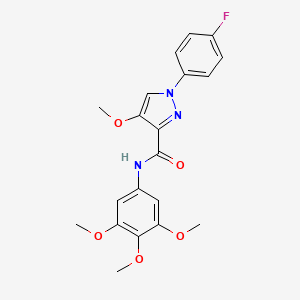

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . It has potential anticancer activity .

Synthesis Analysis

The synthesis of similar compounds involves reactions of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds are characterized by 1H and 13C NMR and mass spectra .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental analyses) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental analyses) .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, has been a subject of interest due to their potential biological and pharmaceutical applications. Studies have demonstrated methods for synthesizing such compounds and evaluating their structural characteristics using various analytical techniques. For example, the synthesis of pyrazole derivatives has been explored through reactions involving amino compounds and their subsequent analysis using spectroscopic methods to confirm their structures (Hassan et al., 2015).

Potential Biological Activities

The exploration of biological activities of pyrazole derivatives is a significant area of research. Various studies have assessed the cytotoxic activities of these compounds against different cancer cell lines, highlighting their potential as therapeutic agents. For instance, some derivatives have been evaluated for their cytotoxicity against human cancer cell lines, demonstrating promising activity which suggests their potential in cancer therapy (Ahsan et al., 2018).

Material Science Applications

Beyond biomedical research, pyrazole derivatives have also been investigated for their applications in material science. For example, studies on polyamides containing bis(diphenylamino)-fluorene moieties have shown that these materials exhibit remarkable electrochromic and electrofluorescent properties, indicating their potential for use in electronic devices (Sun et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that similar compounds interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to downstream effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche), enzymes that play crucial roles in neurotransmission .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects in cancer treatment .

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5/c1-26-15-9-13(10-16(27-2)19(15)29-4)22-20(25)18-17(28-3)11-24(23-18)14-7-5-12(21)6-8-14/h5-11H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZILKICQDFKYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)

![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)

![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)

![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)